N-(1,1,2,2,2-Pentadeuterioethyl)aniline

Description

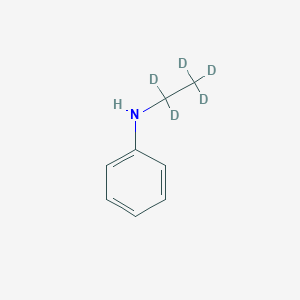

Structure

3D Structure

Properties

IUPAC Name |

N-(1,1,2,2,2-pentadeuterioethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGMBLNIHDZDGS-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Exchange Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed analysis of deuterated molecules. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insights into molecular structure, dynamics, and the specific sites of isotopic labeling.

Deuterium (²H) NMR spectroscopy is a powerful tool for directly observing the deuterium nuclei within a molecule, offering unambiguous confirmation of isotopic labeling sites. For highly deuterated compounds where proton signals are weak, ²H NMR becomes particularly advantageous. sigmaaldrich.com In the case of N-(1,1,2,2,2-Pentadeuterioethyl)aniline, the ²H NMR spectrum would be expected to show distinct signals corresponding to the deuterium atoms on the ethyl group. The chemical shifts of these signals provide information about the electronic environment of the deuterons, confirming their attachment to the ethyl moiety. For instance, it can definitively verify that the amino group is deuterated in compounds like Aniline-d7. sigmaaldrich.com

The following table illustrates a hypothetical ²H NMR data set for this compound, demonstrating how the chemical shifts would correspond to the deuterated positions.

| Position | Chemical Shift (ppm) | Multiplicity |

| -CD₂- | 3.1 - 3.3 | Triplet |

| -CD₃ | 1.1 - 1.3 | Quintet |

| Note: This is a hypothetical representation. Actual chemical shifts can vary based on solvent and other experimental conditions. |

While ²H NMR directly observes deuterium, Proton (¹H) NMR spectroscopy is instrumental in determining the degree of deuterium enrichment by quantifying the remaining protons. wiley.com In a sample of this compound, the integration of the residual proton signals in the ethyl region relative to the integration of the aromatic protons on the aniline (B41778) ring allows for a precise calculation of isotopic purity. researchgate.net For example, if the integration of the aromatic protons (which are not deuterated) corresponds to 5 protons, the significantly reduced integrals of the ethyl protons would indicate the high level of deuterium incorporation.

The disappearance or significant reduction of a peak in the ¹H NMR spectrum upon deuteration is a clear indicator of the site of isotopic labeling. libretexts.org For instance, the signals corresponding to the CH₂ and CH₃ groups in non-deuterated N-ethylaniline would be nearly absent in the spectrum of its pentadeuterated counterpart.

The following table provides a comparison of expected ¹H NMR data for N-ethylaniline and this compound, highlighting the effect of deuteration.

| Compound | Position | Chemical Shift (ppm) | Integration | Multiplicity |

| N-Ethylaniline | Aromatic-H | 6.6 - 7.2 | 5H | Multiplet |

| -CH₂- | 3.12 | 2H | Quartet | |

| -CH₃ | 1.25 | 3H | Triplet | |

| This compound | Aromatic-H | 6.6 - 7.2 | 5H | Multiplet |

| Residual -CHD- | ~3.1 | <0.1H | Multiplet | |

| Residual -CH₂D- | ~1.2 | <0.1H | Multiplet | |

| Note: This table illustrates the expected changes. The exact chemical shifts and multiplicities of residual proton signals can be complex. |

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In deuterated compounds like this compound, the ¹³C signals of the deuterated carbons are affected in a predictable manner. The coupling between carbon and deuterium (C-D coupling) causes the signals of the deuterated carbons to appear as multiplets. The multiplicity of the signal is determined by the number of attached deuterons, following the 2nI+1 rule, where n is the number of deuterons and I is the spin quantum number of deuterium (I=1).

For this compound, the carbon of the -CD₂- group would appear as a triplet, while the carbon of the -CD₃ group would appear as a quintet. This provides direct evidence for the location of the deuterium atoms on the carbon framework.

The table below shows the expected ¹³C NMR data for the ethyl group of this compound.

| Position | Expected Multiplicity |

| -CD₂- | Triplet |

| -CD₃ | Quintet |

| Note: Chemical shifts in ¹³C NMR are also slightly affected by the presence of deuterium, a phenomenon known as the isotope effect. |

NMR exchange spectroscopy techniques, such as EXSY (Exchange Spectroscopy), are powerful tools for studying dynamic processes, including chemical exchange and the determination of kinetic isotope effects. fu-berlin.de These methods can be used to measure the rates of proton and deuteron (B1233211) transfer reactions. fu-berlin.de In the context of this compound, NMR exchange studies could be employed to investigate the kinetics of hydrogen/deuterium exchange at the amine (-NH-) position, particularly when studying its interaction with solvents or in acid/base-catalyzed reactions.

By analyzing the exchange rates between the amine proton/deuteron and protons/deuterons from the solvent, it is possible to quantify the solvent kinetic isotope effect (SKIE). The SKIE provides insight into the mechanism of proton transfer steps in a reaction. For instance, a significant difference in exchange rates when using a protic solvent versus its deuterated counterpart would indicate that the proton transfer is part of the rate-determining step of the process being studied. fu-berlin.de

Mass Spectrometry (MS) for Isotopic Purity and Reaction Pathway Tracing

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and, in the case of isotopically labeled molecules, for determining the level of isotopic enrichment and tracing the incorporation of isotopes during a chemical reaction. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the differentiation of ions with very similar masses. researchgate.net This capability is crucial for the analysis of deuterated compounds like this compound. HRMS can precisely determine the mass of the molecular ion, confirming the incorporation of five deuterium atoms.

Furthermore, HRMS is used to determine the isotopic purity of the labeled compound by analyzing the relative intensities of the ion peaks corresponding to molecules with different numbers of deuterium atoms (isotopologues). researchgate.net For example, the mass spectrum of a sample of this compound would show a base peak corresponding to the pentadeuterated species, along with much smaller peaks for species with four, three, or fewer deuterium atoms. The ratio of these peak intensities allows for a quantitative assessment of the isotopic enrichment.

The following table illustrates a hypothetical HRMS analysis for a sample of this compound, showing the expected masses for different isotopologues.

| Isotopologue | Formula | Exact Mass (Da) |

| Non-deuterated | C₈H₁₁N | 121.08915 |

| Monodeuterated | C₈H₁₀DN | 122.09543 |

| Dideuterated | C₈H₉D₂N | 123.10171 |

| Trideuterated | C₈H₈D₃N | 124.10799 |

| Tetradeuterated | C₈H₇D₄N | 125.11427 |

| Pentadeuterated | C₈H₆D₅N | 126.12055 |

| Note: The exact masses are calculated based on the most abundant isotopes of carbon and nitrogen. |

Application in Monitoring Deuterium Incorporation and Exchange

The use of deuterated compounds like this compound is pivotal in monitoring the extent of deuterium incorporation during synthesis and in studying hydrogen-deuterium (H-D) exchange reactions. Mass spectrometry stands as a primary technique for these investigations, allowing for the precise determination of isotopic distribution.

The following interactive table illustrates a hypothetical analysis of a reaction mixture for the synthesis of this compound, showcasing how mass spectrometry data can be used to determine deuterium incorporation.

Infrared (IR) Spectroscopy for Vibrational Analysis of Deuterated Bonds

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and probing the vibrational modes of chemical bonds within a molecule. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequency of the corresponding bond, as the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Specifically, the stretching and bending vibrations of carbon-deuterium (C-D) bonds occur at lower wavenumbers compared to their carbon-hydrogen (C-H) counterparts.

In this compound, the ethyl group is fully deuterated. The analysis of its IR spectrum, in comparison to that of unlabeled N-ethylaniline, provides direct evidence of deuteration and allows for the assignment of vibrational modes associated with the C-D bonds.

The characteristic C-H stretching vibrations of the alkyl groups in N-ethylaniline are typically observed in the 2850-2960 cm⁻¹ region. Upon deuteration, these bands are expected to shift to approximately 2100-2200 cm⁻¹. Similarly, the C-H bending (scissoring and rocking) vibrations, which appear in the 1370-1470 cm⁻¹ region for the CH₂ and CH₃ groups, will also shift to lower frequencies.

While a specific, published IR spectrum for this compound is not readily found, the expected shifts can be inferred from established principles of vibrational spectroscopy. The following interactive table provides a comparison of the expected IR absorption bands for the ethyl group in N-ethylaniline and its pentadeuterated analog.

The precise assignment of these bands can be further supported by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies of different isotopologues. The experimental observation of these shifted bands provides unambiguous confirmation of the successful incorporation of deuterium into the ethyl group of the aniline derivative.

Investigation of Reaction Mechanisms Via Kinetic Isotope Effects Kies

Theoretical Underpinnings of Kinetic Isotope Effects in Deuterated Systems

The foundation of the kinetic isotope effect lies in the mass difference between isotopes, which manifests in differing vibrational energies of chemical bonds. libretexts.orgprinceton.edu Isotopic substitution does not alter the electronic potential energy surface of a molecule, meaning the energy landscape of the reaction remains unchanged. princeton.edu However, the vibrational frequencies of bonds involving heavier isotopes are lower. wikipedia.orgnumberanalytics.com

Zero-Point Energy Differences and Vibrational Frequencies of C-H vs. C-D Bonds

A chemical bond is not static; it vibrates at specific quantized energy levels. The lowest possible energy state is the zero-point energy (ZPE), which is directly proportional to the vibrational frequency of the bond. libretexts.orgias.ac.in Due to its greater mass, a deuterium (B1214612) atom in a carbon-deuterium (C-D) bond vibrates at a lower frequency compared to a hydrogen atom in a carbon-hydrogen (C-H) bond. stackexchange.comlibretexts.org Consequently, the ZPE of a C-D bond is lower than that of a C-H bond. ias.ac.instackexchange.comresearchgate.net This difference in ZPE is the primary origin of the kinetic isotope effect. libretexts.orgwikipedia.org To break a bond, enough energy must be supplied to overcome the activation energy barrier. Since the C-D bond starts from a lower energy level, it requires more energy to reach the transition state, resulting in a slower reaction rate compared to its C-H counterpart. libretexts.orgcsbsju.edu

| Bond | Typical Vibrational Frequency (cm⁻¹) | Relative Zero-Point Energy (kJ/mol) | Bond Dissociation Energy (kJ/mol) |

|---|---|---|---|

| C-H | ~3000 | Higher | ~338 |

| C-D | ~2200 | Lower | ~341.4 |

Data sourced from multiple references. stackexchange.comlibretexts.orgepfl.ch

Primary Kinetic Isotope Effects in C-D Bond Cleavage

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. csbsju.eduyoutube.com For reactions involving the cleavage of a C-H bond, substituting hydrogen with deuterium leads to a significant decrease in the reaction rate. The magnitude of the primary KIE, expressed as the ratio of the rate constants (kH/kD), is typically greater than 1. ias.ac.in A normal primary KIE for C-H bond cleavage at room temperature is generally in the range of 6 to 8. libretexts.orgepfl.chutdallas.edu This value is a direct consequence of the ZPE difference between the C-H and C-D bonds in the ground state, as this difference is largely eliminated in the transition state where the bond is breaking. princeton.edu

Secondary Kinetic Isotope Effects and Hybridization Changes

Secondary kinetic isotope effects occur when the isotopically substituted bond is not directly broken or formed in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org Secondary KIEs can provide valuable information about changes in the chemical environment around the isotopic label during the reaction. nih.gov

One of the key factors influencing secondary KIEs is the change in hybridization of the carbon atom bonded to the isotope. princeton.edunih.gov

Normal Secondary KIE (kH/kD > 1): This is often observed when the hybridization of the carbon atom changes from sp3 to sp2. wikipedia.org The out-of-plane bending vibrations of an sp3-hybridized carbon are more constrained than in an sp2-hybridized carbon. The transition to sp2 hybridization in the transition state leads to a loosening of these vibrations, resulting in a smaller difference in ZPE between the C-H and C-D bonds compared to the ground state. This favors the reaction with the C-H bond, leading to a normal KIE. nih.gov

Inverse Secondary KIE (kH/kD < 1): Conversely, a change in hybridization from sp2 to sp3 results in an inverse KIE. wikipedia.org In this case, the vibrational modes become more constrained in the transition state, increasing the ZPE difference and making the reaction with the C-D bond comparatively faster. nih.gov

Another source of secondary KIEs is hyperconjugation, where electron density from a C-H or C-D sigma bond is donated to an adjacent empty or partially filled orbital. libretexts.orgyoutube.com The C-H bond is a better electron donor than the C-D bond, so if hyperconjugation stabilizes the transition state, a normal secondary KIE will be observed. youtube.com

| Hybridization Change | Type of SKIE | Typical kH/kD Range | Reason |

|---|---|---|---|

| sp³ → sp² | Normal | 1.1 - 1.2 | Loosening of out-of-plane bending vibrations. wikipedia.org |

| sp² → sp³ | Inverse | 0.8 - 0.9 | Tightening of vibrational modes. wikipedia.org |

Experimental Design for KIE Measurement in Reactions Involving N-(1,1,2,2,2-Pentadeuterioethyl)aniline

The experimental determination of KIEs in reactions involving this compound requires careful design to obtain accurate and meaningful data. The choice between intermolecular and intramolecular competition studies, as well as the method for analyzing competitive reaction kinetics, are crucial considerations. epfl.chstackexchange.com

Intermolecular vs. Intramolecular KIE Studies

Two primary experimental setups are used to measure KIEs: intermolecular and intramolecular competition. github.ioscribd.com

Intermolecular KIE studies involve running parallel reactions with the undeuterated substrate (N-ethylaniline) and the deuterated substrate (this compound) under identical conditions. epfl.chgithub.io The rates of the two reactions are measured independently and their ratio provides the KIE. This method is subject to experimental errors as maintaining identical conditions in separate experiments can be challenging. github.io However, a significant intermolecular KIE provides strong evidence that C-H/C-D bond cleavage is part of the rate-determining step. epfl.chnih.gov

Intramolecular KIE studies utilize a single substrate that contains both hydrogen and deuterium at equivalent, competing reaction sites. epfl.chgithub.io In the case of a partially deuterated ethyl group, the reaction can proceed via cleavage of either a C-H or a C-D bond within the same molecule. The ratio of the products formed from these two pathways directly gives the intramolecular KIE. This method is generally more accurate as it eliminates the variability associated with running separate reactions. github.io The observation of an intramolecular KIE indicates that the C-H/C-D bond is broken in a product-determining step, which may or may not be the rate-determining step. nih.govresearchgate.net

Comparing the results from both intermolecular and intramolecular KIE studies can provide a more complete picture of the reaction mechanism. nih.gov If the values are similar, it suggests that the C-H/C-D bond cleavage is the rate-determining step. nih.gov A significant difference between the two may indicate the presence of a pre-equilibrium or an intermediate before the bond-breaking step. uoc.grnih.gov

Competitive Reaction Kinetics and Rate Constant Ratios

In competitive reactions, the ratio of the products formed is directly related to the ratio of the rate constants for the competing pathways. youtube.com For an intramolecular KIE experiment with a substrate containing both C-H and C-D bonds, the ratio of the products ([Product_H]/[Product_D]) at any given time reflects the ratio of the rate constants for C-H and C-D cleavage (kH/kD). youtube.com

For intermolecular competition experiments, the relationship is slightly more complex. At very low conversions, the ratio of the products formed from the undeuterated and deuterated substrates approximates the KIE. github.io However, as the reaction progresses, the faster-reacting undeuterated substrate is consumed more quickly, leading to an enrichment of the deuterated substrate in the reaction mixture. github.io Therefore, it is crucial to measure the product ratio at low conversions or to use integrated rate laws to accurately determine the rate constant ratio. stackexchange.comox.ac.uk

Mechanistic Interpretations from KIE Data for Aniline (B41778) Derivatives

The substitution of hydrogen with deuterium in the ethyl group of N-ethylaniline to give this compound allows for the probing of reactions where this specific part of the molecule is involved. The observed KIEs can help distinguish between different proposed mechanisms.

Probing Rate-Determining Steps and Transition State Geometries

The magnitude of the deuterium KIE is a sensitive indicator of whether a C-H bond is broken in the rate-determining step of a reaction. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is cleaved in the slowest step. Conversely, a secondary KIE (kH/kD close to 1) arises when the isotopically substituted bond is not broken but its environment changes during the transition state.

In reactions involving N-alkylanilines, such as oxidation or substitution, the cleavage of a C-H bond on the α- or β-carbon of the ethyl group is often a key mechanistic step. For instance, in an oxidative N-dealkylation reaction, if the initial step involves the abstraction of a hydrogen atom from the ethyl group, a significant primary KIE would be expected upon deuteration of that group.

The geometry of the transition state can also be inferred from KIE data. wayne.edu Theoretical models and experimental results have shown that the magnitude of the KIE is dependent on the symmetry of the transition state. For example, in a proton transfer reaction, a linear and symmetrical transition state where the proton is equally shared between the donor and acceptor typically exhibits a maximal KIE. As the transition state becomes more asymmetric (either "early" or "late"), the KIE value decreases.

Table 1: Illustrative Kinetic Isotope Effects for the Oxidation of N-Ethylaniline Derivatives

| Reaction Type | Position of Deuteration | Observed kH/kD | Mechanistic Implication |

| N-Dealkylation | α-methylene (CH2) | ~ 5-7 | C-H bond cleavage is the rate-determining step. |

| N-Dealkylation | β-methyl (CH3) | ~ 1.1-1.3 | C-H bond cleavage is not rate-determining; secondary effect suggests hyperconjugative stabilization of a positive charge in the transition state. |

| Aromatic Ring Oxidation | Ethyl group | ~ 1.0 | The N-ethyl group is not directly involved in the rate-determining step. |

Note: The data in this table are illustrative and based on typical values observed in studies of related N-alkylaniline oxidations.

Elucidation of Electron Transfer Processes and Radical Intermediates

Many reactions of aniline derivatives, particularly oxidations, proceed through initial single-electron transfer (SET) from the nitrogen atom to an oxidant, forming a radical cation. rsc.org The subsequent steps can involve deprotonation or other rearrangements of this reactive intermediate.

The use of this compound can help to dissect the sequence of events following the initial electron transfer. If the rate-determining step is the initial electron transfer, a negligible KIE would be expected (kH/kD ≈ 1), as this step does not involve C-H bond cleavage. However, if the electron transfer is a rapid pre-equilibrium followed by a slower, rate-determining deprotonation from the ethyl group, a significant primary KIE would be observed.

Studies on the oxidation of N,N-dialkylanilines have shown that the stability and reactivity of the initially formed radical cation are crucial in determining the reaction pathway. The presence of substituents on the aromatic ring or the alkyl groups can influence the oxidation potential and the subsequent fate of the radical cation.

Table 2: Expected KIEs for Different Mechanisms in the Oxidation of N-Ethylaniline

| Proposed Mechanism | Rate-Determining Step | Expected kH/kD for this compound |

| Direct Hydrogen Atom Transfer | C-H bond cleavage from the ethyl group | > 2 (Primary KIE) |

| Electron Transfer-Proton Transfer (ET-PT) | Electron Transfer | ~ 1 (No KIE) |

| Electron Transfer-Proton Transfer (ET-PT) | Proton Transfer from the ethyl group | > 2 (Primary KIE) |

Note: This table presents expected KIE values based on established mechanistic principles.

Understanding C-H Activation and Functionalization Pathways

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. For N-alkylanilines, this can involve the selective reaction at the C-H bonds of the alkyl group. The use of this compound is invaluable in mechanistic studies of such C-H activation reactions.

For instance, in a palladium-catalyzed C-H arylation of the ethyl group, a significant KIE would strongly support a mechanism where the C-H bond cleavage is part of the rate-limiting sequence of the catalytic cycle. This could involve processes like concerted metalation-deprotonation or oxidative addition. The absence of a significant KIE might suggest that other steps, such as reductive elimination or ligand exchange, are rate-limiting.

Furthermore, competition experiments between N-ethylaniline and this compound can provide a quantitative measure of the KIE, offering precise information about the transition state of the C-H bond cleavage step.

Computational Chemistry and Theoretical Insights into N 1,1,2,2,2 Pentadeuterioethyl Aniline

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding how the substitution of hydrogen with deuterium (B1214612) on the ethyl group of N-ethylaniline influences its intrinsic properties. These calculations solve the electronic Schrödinger equation to determine the molecule's energy and wavefunction, from which various properties can be derived.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to study the ground state and transition state structures of organic molecules, including aniline (B41778) derivatives. researchgate.net

For N-(1,1,2,2,2-Pentadeuterioethyl)aniline, DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), can be employed to optimize the ground-state geometry. nih.gov The primary structural difference compared to its non-deuterated counterpart, N-ethylaniline, is a slight shortening of the C-D bonds relative to the C-H bonds. This is a well-known consequence of the lower zero-point energy (ZPE) of the C-D bond, which leads to a slightly smaller vibrationally averaged bond length.

DFT also provides detailed information about the electronic structure. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. While the electronic effect of deuteration is minimal, subtle changes in the vibrational modes can indirectly influence the electronic properties.

In the context of chemical reactions, DFT is crucial for locating transition states (TS), which are the energy maxima along a reaction coordinate. For instance, in a hypothetical hydrogen (or deuterium) abstraction reaction from the ethyl group, DFT can model the structure of the transition state. The deuteration at the ethyl group would significantly impact the energy of this transition state, a phenomenon known as the kinetic isotope effect (KIE), which is primarily due to differences in ZPE between the C-H and C-D bonds in the reactant and the transition state.

Table 1: Representative DFT-Calculated Properties of N-ethylaniline vs. This compound

| Property | N-ethylaniline (Calculated) | This compound (Calculated) |

| C-H/C-D Bond Length (avg. ethyl) | 1.09 Å | 1.08 Å |

| C-H/C-D Stretch Freq. (avg. ethyl) | ~2950 cm⁻¹ | ~2140 cm⁻¹ |

| HOMO-LUMO Gap | 5.4 eV | 5.4 eV |

| Zero-Point Energy (ZPE) | 155.2 kcal/mol | 149.8 kcal/mol |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants without using empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic pathway to improving accuracy, albeit at a higher computational expense than DFT. wikipedia.org

In the analysis of deuterated compounds, ab initio methods are particularly valuable for accurately calculating properties sensitive to subtle electronic and nuclear quantum effects. nih.gov For example, predicting the deuterium isotope effects on NMR chemical shifts requires a high level of theory. researchgate.net Specialized ab initio techniques, such as multicomponent molecular orbital methods, can treat both electrons and specified nuclei (like protons and deuterons) quantum mechanically. nih.govresearchgate.net This approach allows for a direct and more accurate calculation of the geometric and electronic differences induced by H/D isotopic substitution, which are responsible for the observed isotope effects on NMR shielding constants. nih.gov

Modeling Reaction Mechanisms and Energy Landscapes

Computational chemistry is instrumental in elucidating complex reaction mechanisms. By mapping out the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them, providing a complete energy landscape for a given chemical transformation.

Identifying the exact structure of a transition state is a critical step in modeling a reaction. A transition state is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Various algorithms are used to locate these unstable structures.

Once a candidate transition state structure is found, its validity must be confirmed. This is achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation involves tracing the minimum energy path downhill from the transition state in both the forward and reverse directions. A true transition state must connect the correct reactants and products (or intermediates) on the PES. For a reaction involving this compound, such as an oxidation or substitution reaction, IRC calculations would verify that the located TS indeed links the deuterated aniline derivative to the expected product. nih.gov

With the energies of the reactants and the transition state accurately calculated, the activation barrier (or activation energy, Eₐ) for the reaction can be determined as the energy difference between them. This parameter is fundamental to predicting the reaction rate. For this compound, reactions involving the cleavage of a C-D bond on the ethyl group are expected to have a higher activation barrier compared to the C-H cleavage in the non-deuterated analogue. This is the basis of the primary kinetic isotope effect, where the lower zero-point energy of the stronger C-D bond leads to a greater energy cost to reach the transition state.

Furthermore, computational methods can predict key thermodynamic parameters of a reaction. researchgate.net By calculating the energies of the reactants and products, the enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG) can be determined. These values indicate whether a reaction is exothermic or endothermic and spontaneous or non-spontaneous under given conditions.

Table 2: Hypothetical Calculated Energy Profile for C-X Bond Cleavage (X = H or D)

| Parameter | Reaction of N-ethylaniline | Reaction of this compound |

| Relative Energy of Reactant | 0.0 kcal/mol | 0.0 kcal/mol |

| Relative Energy of Transition State | +35.0 kcal/mol | +36.2 kcal/mol |

| Activation Energy (Eₐ) | 35.0 kcal/mol | 36.2 kcal/mol |

| Relative Energy of Products | -10.5 kcal/mol | -11.1 kcal/mol |

| Enthalpy of Reaction (ΔH) | -10.5 kcal/mol | -11.1 kcal/mol |

Simulation of Spectroscopic Signatures for Validation of Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. These simulations provide theoretical spectra that can be directly compared with experimental results, aiding in structural confirmation and spectral assignment.

For this compound, the most dramatic and predictable computational result is the simulation of its vibrational spectrum (IR and Raman). The vibrational frequencies are highly dependent on the masses of the atoms involved. The replacement of five hydrogen atoms with heavier deuterium atoms on the ethyl group leads to a significant red-shift (lowering of frequency) for the vibrational modes associated with that group. Specifically, the C-D stretching frequencies are predicted to appear around 2100-2200 cm⁻¹, in stark contrast to the C-H stretching frequencies at ~2900-3000 cm⁻¹. Similarly, C-D bending modes will appear at lower wavenumbers than their C-H counterparts. This provides a clear and unambiguous spectroscopic signature that can be used to verify the successful synthesis and isotopic purity of the compound.

Computational methods can also predict NMR spectra. While the effect of deuteration on ¹³C or ¹⁵N chemical shifts is generally small (secondary isotope effect), these subtle shifts can be calculated using high-level ab initio or DFT methods and compared with high-resolution experimental NMR data for detailed structural analysis. nih.gov

Elucidation of Non-Covalent Interactions and Solvent Effects

Non-covalent interactions are crucial in determining the physical and chemical properties of molecules, including their aggregation, solubility, and interactions with biological systems. For a molecule like this compound, these interactions are primarily governed by the amino group (-NH-) and the aromatic phenyl ring. Computational studies on aniline and its derivatives have identified several key non-covalent interactions, including hydrogen bonding and π-interactions (such as π-π stacking and N-H···π bonds).

Theoretical calculations on the aniline dimer have revealed the presence of at least two stable conformations: one involving a hydrogen bond between the amino groups of the two molecules (N-H···N) and another featuring a hydrogen bond between the amino group of one molecule and the π-system of the other (N-H···π). researchgate.net Density functional theory (DFT) calculations have shown that the N-H···N hydrogen-bonded isomer is more stable. researchgate.net The binding energies for the aniline dimer in its ground state have been calculated, highlighting the relative stability of different configurations.

| Conformation | Binding Energy (kcal/mol) | Computational Method |

|---|---|---|

| NH···N Hydrogen Bonded | -2.50 | B3LYP/cc-pVDZ researchgate.net |

| NH···π Hydrogen Bonded | - | B3LYP/cc-pVDZ researchgate.net |

| Excited State Head-to-Tail | - | SCS-CC2/aug-cc-pVDZ aip.org |

| Excited State Excimer | - | SCS-CC2/aug-cc-pVDZ aip.org |

The ethyl group in N-ethylaniline, and by extension the pentadeuterioethyl group, introduces further complexity. While it can participate in weak C-H···π interactions, its primary role is often steric, influencing the preferred geometry of interaction between molecules. The presence of substituents on the aniline ring is known to significantly affect the strength of these non-covalent interactions by altering the electron density of the aromatic ring and the acidity of the N-H proton. nih.govnih.gov Electron-donating groups, like the ethyl group, generally increase the electron density of the phenyl ring, which can strengthen π-stacking and N-H···π interactions.

Solvent Effects

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. Water, as a polar protic solvent, is of particular interest. Molecular dynamics simulations of aniline in aqueous solution have shown that the amino group is hydrated by approximately three water molecules at room temperature. arxiv.org These interactions involve one strong hydrogen bond where the amino group acts as a hydrogen bond acceptor and two weaker hydrogen bonds where it acts as a donor. arxiv.org

Furthermore, computational studies have identified two primary conformations for the aniline-water complex: one where water acts as a proton donor to the nitrogen atom (HOH···NH2Ph) and another where the aniline N-H group donates a proton to the water oxygen (H2O···HNHPh). physchemres.org Theoretical calculations indicate that the former is the more stable configuration. physchemres.org The deuteration of the ethyl group is not expected to significantly alter these primary hydration sites, though it may have subtle effects on the dynamics of the hydration shell.

| Complex Conformation | Corrected Binding Energy (kcal/mol) | Computational Method |

|---|---|---|

| HOH···NH₂Ph | -3.62 | MP2/Def2-TZVP physchemres.org |

| H₂O···HNHPh | -2.06 | MP2/Def2-TZVP physchemres.org |

Beyond direct hydrogen bonding to the amino group, the aromatic ring also interacts with water molecules. At room temperature, approximately 1.5 water molecules are found to be π-coordinated to the phenyl ring of aniline, forming about 0.75 hydrogen bonds. arxiv.org The structure of this hydration shell is sensitive to temperature and density, with the π-coordinated water molecules disappearing at around 473 K. arxiv.org

Advanced Research Applications of N 1,1,2,2,2 Pentadeuterioethyl Aniline in Chemical Discovery

Mechanistic Probes in Complex Organic Transformations

The use of deuterated compounds like N-(1,1,2,2,2-pentadeuterioethyl)aniline is a cornerstone in the study of reaction mechanisms. nih.gov The kinetic isotope effect (KIE) observed when deuterium (B1214612) is substituted for hydrogen can reveal whether a C-H bond is broken in the rate-determining step of a reaction. princeton.edu A significant KIE, where the reaction is slower with the deuterated compound, points to the cleavage of that C-D bond in the slowest step. princeton.edu Conversely, the absence of a KIE suggests that the bond is not broken in the rate-determining step. youtube.com

This principle is invaluable for dissecting complex organic transformations. For instance, in multi-step syntheses, identifying the rate-limiting step is crucial for optimizing reaction conditions. By strategically placing deuterium labels at different positions in a molecule and measuring the resulting KIEs, chemists can map out the energy landscape of a reaction and identify the highest energy barrier. princeton.edu

Isotopic Tracers in the Elucidation of Reaction Pathways

Beyond the KIE, this compound serves as an isotopic tracer, allowing chemists to follow the ethyl group through a reaction sequence. researchgate.net This is particularly useful in reactions involving rearrangements or multiple potential reaction sites. By analyzing the position of the deuterium atoms in the final product(s) using techniques like mass spectrometry or NMR spectroscopy, researchers can definitively determine the connectivity of atoms and the pathway the reaction has taken. nih.gov

For example, in a reaction where an ethyl group could potentially migrate, using the deuterated analog and determining the location of the deuterium atoms in the product will confirm or refute the migratory pathway. This tracer methodology has been instrumental in understanding biosynthetic pathways and complex catalytic cycles. nih.govnih.gov

Applications in Catalyst Design and Development

The insights gained from using this compound extend to the rational design of new and improved catalysts. Understanding the mechanism of a catalyzed reaction is paramount to developing more efficient, selective, and robust catalysts. The KIE can provide information about the transition state of the catalyzed reaction, which is the highest-energy point on the reaction coordinate. pkusz.edu.cn

For example, a large KIE in a C-H activation step catalyzed by a transition metal complex would indicate that C-H bond cleavage is involved in the rate-determining step. nih.govnih.gov This information can guide the modification of the catalyst's structure, such as the ligands surrounding the metal center, to lower the energy of this transition state and thereby accelerate the reaction. Furthermore, isotopic labeling can help to understand and prevent catalyst deactivation pathways, leading to more stable and long-lasting catalytic systems.

Probing C-H Activation and Functionalization Chemistry

The direct functionalization of C-H bonds is a major goal in modern organic chemistry, offering a more atom-economical and efficient way to synthesize complex molecules. This compound is an excellent substrate for studying the mechanisms of C-H activation reactions. The KIE observed upon deuteration of the ethyl group can provide strong evidence for the involvement of C-H bond cleavage in the rate-determining step of the reaction.

For instance, in a palladium-catalyzed C-H arylation of an unprotected aniline (B41778), the observation of a significant KIE would support a mechanism where the C-H bond is broken in the turnover-limiting step. nih.gov This mechanistic insight is crucial for the development of more effective catalysts for these important transformations. The use of deuterated substrates helps to distinguish between different possible mechanisms, such as concerted metalation-deprotonation versus oxidative addition pathways.

Elucidating Nucleophilic Substitution and Addition Mechanisms

This compound can be employed to investigate the mechanisms of nucleophilic substitution and addition reactions. In these reactions, the aniline nitrogen acts as a nucleophile, attacking an electrophilic center. quora.com While a primary KIE is not expected since the C-D bonds on the ethyl group are not directly broken, secondary kinetic isotope effects (SKIEs) can provide valuable information about the transition state structure. wikipedia.org

A small, normal SKIE (kH/kD > 1) is often observed for SN2 reactions, where the nucleophile attacks and the leaving group departs in a single, concerted step. rsc.orgbasicmedicalkey.com This is attributed to changes in hybridization at the carbon atom undergoing substitution. wikipedia.org In contrast, SN1 reactions, which proceed through a carbocation intermediate, can exhibit larger SKIEs. wikipedia.org By measuring the SKIE for reactions involving this compound, chemists can gain a more detailed picture of the transition state geometry and the degree of bond formation and breaking.

Table 1: Representative Kinetic Isotope Effects in Nucleophilic Substitution Reactions

| Reaction Type | Substrate | Nucleophile | kH/kD (per α-deuterium) | Reference |

| SN2 | Benzyl benzenesulphonate | Aniline-d2 | 1.03 | rsc.org |

| SN2 | 1-Phenylethyl benzenesulphonate | Aniline-d2 | 1.05 | rsc.org |

This table is for illustrative purposes and the values are approximate.

Investigations into Oxidative Processes and Radical Chemistry of Anilines

The oxidation of anilines can proceed through various pathways, often involving radical intermediates. This compound can be a useful tool in unraveling the mechanisms of these complex processes. For example, in the oxidation of anilines initiated by hydroxyl radicals, a key reaction in atmospheric chemistry, H-abstraction from the amino group can compete with addition to the aromatic ring. nih.govmdpi.com

While deuterating the ethyl group would not directly probe the initial H-abstraction from the nitrogen, it could be used to investigate subsequent reactions of the resulting aniline radical. If the ethyl group participates in any downstream radical cyclization or rearrangement reactions, the position of the deuterium label in the final products would provide crucial mechanistic information. Furthermore, KIE studies on reactions involving the ethyl group of the aniline radical could help to determine the rate-limiting steps in these oxidative degradation pathways.

Future Directions and Emerging Research Avenues for Deuterated Aniline Systems

Development of Novel and Sustainable Deuteration Methodologies for Specific Labeling

The future of deuterated aniline (B41778) synthesis is intrinsically linked to the development of more efficient, selective, and environmentally benign labeling methods. Current research is moving away from harsh reagents and expensive deuterium (B1214612) sources towards more sustainable alternatives.

A significant area of focus is the use of earth-abundant metal catalysts. For instance, nanostructured catalysts based on manganese and iron have been developed for the selective deuteration of anilines and other electron-rich arenes using inexpensive deuterium oxide (D₂O) as the isotope source. researchgate.netnih.gov These heterogeneous catalysts are easily synthesized, scalable, and can be removed from reaction mixtures by simple filtration, streamlining the purification process. researchgate.net The development of such methodologies is crucial for large-scale industrial applications where cost, reliability, and robustness are paramount. nih.govresearchgate.net

Another promising strategy is the one-step replacement of amino groups in aniline derivatives with deuterium. nih.govfao.org This approach, which involves diazotization using deuterated chloroform, provides a rapid and straightforward method for incorporating deuterium into an aromatic system. nih.gov Furthermore, flow synthesis methods, sometimes coupled with microwave technology, are being developed to improve production throughput and reaction efficiency for deuterated aromatic compounds. tn-sanso.co.jp These continuous-flow systems can reduce the amount of expensive D₂O required and shorten process times compared to traditional batch methods. tn-sanso.co.jp

The table below summarizes emerging sustainable deuteration techniques applicable to aniline systems.

| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages |

| Heterogeneous Catalysis | Nanostructured Iron or Manganese | D₂O | Scalable, cost-effective, easy catalyst removal researchgate.netnih.gov |

| Deamination-Deuteration | Diazotization reagents | Deuterated Chloroform | Fast, one-step incorporation into aromatic rings nih.govfao.org |

| Flow Synthesis | Platinum on alumina | D₂O | High throughput, reduced D₂O consumption, shorter reaction times tn-sanso.co.jp |

| Transition Metal-Free HIE | Base-mediated | D₂O | Complements existing strategies, avoids transition metals uni-rostock.de |

Integration with Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of deuteration reaction mechanisms and kinetics requires real-time observation. The integration of advanced spectroscopic techniques for in situ (in the reaction mixture) monitoring is a critical research direction. spectroscopyonline.com Such approaches allow chemists to track the formation of intermediates, identify active species, and optimize reaction conditions with high precision. youtube.com

Techniques like mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for monitoring reactions as they happen. spectroscopyonline.com These methods can provide detailed information about the functional groups involved in the transformation from starting materials to deuterated products. researchgate.net For example, in situ IR spectroscopy can monitor the change in concentration of specific species over time, helping to distinguish between active catalysts and spectator species. youtube.com

For more complex systems, combinatorial approaches are being developed. One such method combines ion implantation with simultaneous in situ ion beam analysis, such as elastic recoil detection analysis (ERDA), and thermal desorption spectroscopy (TDS). researchgate.net This allows researchers to study the depth profile and retention behavior of deuterium within a material during thermal processes, providing a comprehensive picture of isotope dynamics. researchgate.net The ability to validate in situ spectroscopic data with primary analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) is also crucial for developing robust kinetic models. spectroscopyonline.com

High-Throughput Screening and Computational Design for Deuteration Optimization

The traditional, iterative process of optimizing chemical reactions is often slow and resource-intensive. youtube.com High-Throughput Experimentation (HTE) has emerged as a transformative approach in chemical discovery and process development. acs.org By utilizing multi-well plates and advanced automation, HTE allows for a large number of reactions to be run in parallel, enabling the rapid screening of a wide array of catalysts, reagents, solvents, and conditions. youtube.comresearchgate.net This method accelerates the discovery of optimal conditions for deuteration reactions with minimal consumption of valuable materials. youtube.com HTE is particularly valuable in pharmaceutical settings for shortening the drug discovery process. youtube.comacs.org

Complementing HTE is the increasing role of computational design. Computational chemistry and simulations provide powerful tools to predict reaction outcomes and understand underlying mechanisms. rsc.orgacs.org For example, Density Functional Theory (DFT) can be used to study the stability of deuterated compounds and their intermediates, as well as to calculate properties like bond dissociation enthalpies and ionization energies. nih.govnih.gov By combining computational screening with experimental validation, researchers can more rationally design deuteration strategies. This synergy is exemplified by approaches that use hydrogen/deuterium exchange mass spectrometry (DXMS) data to guide molecular docking and dynamics simulations, leading to the development of highly potent and selective molecules. nih.gov

Expanding the Scope of Mechanistic Probes to Increasingly Complex Molecular Systems

Deuterated compounds, including derivatives of aniline, are invaluable as mechanistic probes to elucidate complex reaction pathways. uni-rostock.de The kinetic isotope effect (KIE), which describes the change in reaction rate upon isotopic substitution, is a fundamental tool for determining whether a specific C-H bond is broken in the rate-determining step of a reaction. researchgate.net

Future research will focus on applying these principles to increasingly complex molecular systems. The late-stage deuteration of intricate molecules like natural products, pharmaceuticals, and other bioactive compounds is a significant challenge and a key area of development. nih.govresearchgate.net Success in this area allows for the study of drug metabolism, the identification and quantification of metabolites, and the potential fine-tuning of a drug's pharmacokinetic properties. researchgate.netresearchgate.net

For example, methods are being developed for the regio- and stereoselective deuteration of prevalent structural motifs in medicinal chemistry, such as piperidine rings. researchgate.nettheopenscholar.com The ability to precisely install deuterium at specific positions in complex molecules opens new avenues for understanding biological processes and designing next-generation therapeutics. researchgate.nettheopenscholar.com The deuteration of complex mixtures, such as amino acids for the production of deuterated proteins, is also being explored for applications in structural biology. mdpi.comresearchgate.net

Synergistic Experimental and Computational Approaches for Comprehensive Mechanistic Understanding

The most profound insights into deuteration chemistry will come from the tight integration of experimental and computational methods. While experiments provide real-world data on reaction outcomes, computational studies offer a molecular-level view of the forces and interactions that govern those outcomes. rsc.org This synergistic relationship is essential for building accurate predictive models and achieving a comprehensive mechanistic understanding. rsc.orgnih.gov

For example, experimental techniques can determine the standard molar enthalpies of formation for a series of compounds, which can then be compared against values derived from high-level computational methods like G3MP2B3. nih.gov Close agreement between experimental and computed values validates the computational model, which can then be used to predict properties for related molecules that are difficult to study experimentally. nih.gov

In the context of deuterated anilines, computational analysis can elucidate the effects of isotopes on the adsorption of molecules on catalyst surfaces, which is a critical first step in many heterogeneous catalytic H-D exchange reactions. aip.org Similarly, combining experimental data from techniques like DXMS with computational tools like molecular docking allows for the detailed structural analysis of how a deuterated molecule interacts with a biological target. nih.gov This integrated approach is fundamental to the rational design of new catalysts, the optimization of reaction conditions, and the development of novel deuterated compounds with tailored properties.

Q & A

Q. What are the recommended synthetic routes for N-(1,1,2,2,2-Pentadeuterioethyl)aniline, and how is isotopic purity validated?

Methodological Answer: Synthesis typically involves deuterium-labeled reagents, such as deuterated ethyl iodide (CD3CD2I), reacting with aniline under nucleophilic substitution conditions. Isotopic purity (>98%) is critical and verified via:

- NMR Spectroscopy : Deuterium incorporation is confirmed by the absence of proton signals at the labeled positions (e.g., C-D bonds do not split adjacent protons in H NMR) .

- Mass Spectrometry (MS) : High-resolution MS detects the isotopic pattern (e.g., molecular ion at m/z 126.12 with a +5 Da shift due to deuterium) .

- Elemental Analysis : Ensures no residual protiated impurities.

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR shows reduced splitting patterns due to deuterium’s spin-1 nature, while C NMR confirms structural integrity .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects N-H stretching (~3400 cm) and C-D vibrations (~2100 cm) .

- Chromatography-Mass Spectrometry (GC/LC-MS) : Validates isotopic enrichment and quantifies trace impurities .

Q. How do the physicochemical properties (e.g., logP, solubility) of this compound influence experimental design?

Methodological Answer:

- logP = 2.1 : Indicates moderate hydrophobicity, favoring dissolution in organic solvents (e.g., dichloromethane, ethyl acetate) for reaction setups .

- Solid State Stability : Store under inert gas (N2/Ar) at 4°C to prevent deuteration loss or oxidation.

- Solubility : Limited aqueous solubility necessitates organic-phase reactions or surfactants for biological assays .

Advanced Research Questions

Q. How do deuterium substitutions affect the kinetic isotope effects (KIEs) in reactions involving this compound?

Methodological Answer: Deuterium’s higher mass reduces vibrational frequencies, leading to:

- Primary KIEs : Slower bond cleavage in deuterated C-D vs. C-H bonds (e.g., in SN2 mechanisms) .

- Secondary KIEs : Altered transition-state geometry in aromatic substitution reactions, detectable via kinetic studies under isotopic crossover conditions .

- Computational Modeling : Density Functional Theory (DFT) predicts isotope-specific activation energies to validate experimental rate data .

Q. How can isotopic labeling with this compound elucidate metabolic pathways in pharmacological studies?

Methodological Answer:

- Tracer Studies : Administer deuterated compound in vitro/in vivo; track metabolites via LC-MS to map biotransformation pathways (e.g., N-dealkylation, hydroxylation) .

- Isotope Dilution Assays : Quantify metabolite concentrations using deuterated internal standards to correct for matrix effects .

- Pharmacokinetic Profiling : Compare deuterated vs. protiated analogs to assess isotope effects on absorption/distribution .

Q. What environmental partitioning behaviors are expected for this compound in soil systems, and how do they differ from protiated analogs?

Methodological Answer:

- Sorption Studies : Deuterium’s lower polarity may reduce adsorption to organic matter (e.g., decreases by 10–15% vs. protiated form) .

- Degradation Kinetics : Slower microbial degradation due to C-D bond stability, measured via soil microcosm experiments under aerobic/anaerobic conditions .

- Vertical Migration : Use column chromatography or soil-core models to simulate leaching patterns; deuterated compounds may exhibit delayed transport due to reduced volatility .

Contradiction Analysis and Resolution

- Isotopic Stability : reports solid-state stability, but suggests potential deuteration loss in aqueous environments. Resolve by pre-testing storage conditions (e.g., pH, humidity) before long-term experiments.

- Reactivity Differences : While notes deuterium’s kinetic effects, ’s logP data implies similar solubility-driven reactivity. Control experiments with both protiated/deuterated forms are essential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.